3-(3-Fluoro-4-methylphenyl)phenol
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Overview
Description
“3-(3-Fluoro-4-methylphenyl)phenol” is a chemical compound that belongs to the class of organic compounds known as phenols . Phenols are compounds containing a phenol group, which consists of a phenyl group bonded to a hydroxyl group .
Molecular Structure Analysis
The molecular structure of “3-(3-Fluoro-4-methylphenyl)phenol” is characterized by the presence of a phenol group and a fluoromethyl group . The molecular formula is C7H7FO .Scientific Research Applications
“3-(3-Fluoro-4-methylphenyl)phenol” is a chemical compound with the molecular formula C13H11FO .
One potential application of this compound is in the field of Material Science . It could be used as a building block for the synthesis of bioactive natural products and conducting polymers .
In the Chemical Synthesis field, it could be used in the production of plastics, adhesives, and coatings due to its ability to improve these materials’ thermal stability and flame resistance .
In terms of Biological Activities , m-aryloxy phenols, a group that includes “3-(3-Fluoro-4-methylphenyl)phenol”, have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
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Pharmaceutical Research : Indole derivatives, a group that includes “3-(3-Fluoro-4-methylphenyl)phenol”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them of interest in the development of new therapeutic drugs .
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Material Science : This compound could be used in the production of plastics, adhesives, and coatings due to its ability to improve these materials’ thermal stability and flame resistance .
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Chemical Synthesis : It could be used as a building block for the synthesis of bioactive natural products and conducting polymers .
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Synthesis of Other Compounds : This compound can be used as a precursor for the synthesis of other chemical compounds. For instance, it can be used to produce 3-Fluoro-4-methylphenyl isocyanate .
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Antioxidants, Ultraviolet Absorbers, and Flame Retardants : m-Aryloxy phenols, a group that includes “3-(3-Fluoro-4-methylphenyl)phenol”, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
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Anti-tumor and Anti-inflammatory Effects : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Safety And Hazards
Phenols, including “3-(3-Fluoro-4-methylphenyl)phenol”, can be hazardous. They are harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment when handling this compound .
Future Directions
The future directions for the study of “3-(3-Fluoro-4-methylphenyl)phenol” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the synthesis and evaluation of its analogues for in vivo analgesic potential could be an interesting area of research .
properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10/h2-8,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHKVHMJJJWHAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683448 |
Source
|
Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methylphenyl)phenol | |
CAS RN |
1261959-24-3 |
Source
|
Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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